1,4-Butylenediphosphonic Acid

Descripción

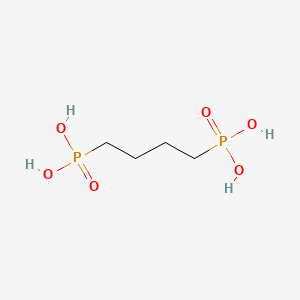

Structure

3D Structure

Propiedades

IUPAC Name |

4-phosphonobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O6P2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H2,5,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTORXLUQLQJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331305 | |

| Record name | 1,4-butanediphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-77-6 | |

| Record name | 1,4-butanediphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butylenediphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Butylenediphosphonic acid chemical structure and properties

An In-depth Technical Guide to 1,4-Butylenediphosphonic Acid: Structure, Properties, and Applications

Abstract

This compound, also known as butane-1,4-diphosphonic acid, is a linear α,ω-diphosphonic acid with significant industrial and research applications. Its structure, featuring two phosphonic acid groups separated by a flexible four-carbon alkyl chain, imparts a combination of strong metal chelation capabilities, surface adsorption properties, and high thermal and chemical stability. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications. It is intended for researchers, chemists, and material scientists working in fields ranging from corrosion inhibition and water treatment to materials science and nanotechnology.

Introduction and Molecular Structure

This compound (CAS: 4671-77-6) is an organophosphorus compound belonging to the class of bisphosphonic acids.[1][2] Unlike many biologically active bisphosphonates, it does not feature a hydroxyl group on the central carbon atom, which influences its chelating geometry and applications. The molecule consists of a butane backbone with a phosphonic acid group, -P(O)(OH)₂, at the 1 and 4 positions.[3] This symmetrical structure allows it to act as a bidentate or bridging ligand.

The phosphonic acid functional group is characterized by a distorted tetrahedral phosphorus atom bonded to a carbon atom, a phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH).[4] This arrangement is key to its acidic nature and its strong interaction with metal ions and metal oxide surfaces.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid.[3] It is non-volatile, odorless, non-flammable, and exhibits good thermal stability.[5] It is soluble in water and various organic solvents.[5]

Acidity

Crystallography

The solid-state structure of this compound has been determined by X-ray diffraction. At least two polymorphs are known to exist.[1][5] The crystal structure is characterized by an extensive network of strong hydrogen bonds between the phosphonic acid groups of adjacent molecules, forming pillared-layered structures. These layers are covalently bridged by the flexible alkylene chains.[5] The specific arrangement of the hydrogen bonding network and the conformation of the butane chain differ between polymorphs, leading to variations in crystal packing and physical properties.[5]

| Property | Value |

| Molecular Formula | C₄H₁₂O₆P₂ |

| Molecular Weight | 218.08 g/mol |

| CAS Number | 4671-77-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 218-223 °C |

| Purity (by NMR) | >97.0% |

Synthesis Protocols

The most common and efficient synthesis of this compound is a two-step process. The first step involves the formation of a tetraalkyl 1,4-butanediphosphonate ester via the Michaelis-Arbuzov reaction. The second step is the hydrolysis of the ester to the final phosphonic acid, typically achieved under mild conditions using the McKenna reaction.

Step 1: Synthesis of Tetraethyl 1,4-Butanediphosphonate

The Michaelis-Arbuzov reaction provides a classic method for forming carbon-phosphorus bonds. In this protocol, 1,4-dibromobutane is reacted with an excess of triethyl phosphite.

Figure 2: General two-step synthesis workflow for this compound.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add triethyl phosphite (approx. 3.0 equivalents).

-

Heat the triethyl phosphite to 150-160 °C under a nitrogen atmosphere.

-

Add 1,4-dibromobutane (1.0 equivalent) dropwise to the heated triethyl phosphite over 1-2 hours. Bromoethane will distill from the reaction mixture.

-

After the addition is complete, maintain the reaction mixture at 150-160 °C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.

-

The resulting crude tetraethyl 1,4-butanediphosphonate can be purified by further vacuum distillation or used directly in the next step.

Step 2: Hydrolysis via McKenna Reaction

The McKenna reaction utilizes bromotrimethylsilane (BTMS) for the mild and efficient cleavage of the phosphonate esters.

Experimental Protocol:

-

Dissolve the tetraethyl 1,4-butanediphosphonate (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile under a nitrogen atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

Add bromotrimethylsilane (BTMS, >4.0 equivalents) dropwise to the cooled solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by ³¹P NMR.

-

After the reaction is complete, carefully add methanol or water to the reaction mixture to hydrolyze the intermediate silyl esters. This step is exothermic.

-

Remove all volatile components under reduced pressure.

-

The resulting solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

While specific spectra are not widely published, the expected spectral characteristics can be deduced from the molecular structure and data from related compounds. A certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

δ ≈ 1.5-1.9 ppm (multiplet, 8H): The eight protons on the four-carbon chain (-P-CH₂-CH₂-CH₂-CH₂-P-). The two inner methylene groups (C2, C3) and the two outer methylene groups (C1, C4) will have slightly different chemical shifts and will show complex coupling to each other and to the phosphorus atoms.

-

δ ≈ 10-12 ppm (broad singlet, 4H): The four acidic protons of the two phosphonic acid groups. The chemical shift of this peak is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will also be simple due to symmetry.

-

δ ≈ 20-30 ppm (triplet, C2/C3): The two equivalent inner carbon atoms (-CH₂-CH₂ -CH₂ -CH₂-). The signal may appear as a triplet due to coupling with the two adjacent phosphorus atoms (³Jcp).

-

δ ≈ 25-35 ppm (triplet, C1/C4): The two equivalent outer carbon atoms (CH₂ -CH₂-CH₂-CH₂ -). This signal will be a triplet due to the large one-bond coupling to the directly attached phosphorus atom (¹Jcp).

³¹P NMR Spectroscopy

The proton-decoupled ³¹P NMR spectrum provides a definitive confirmation of the structure.

-

δ ≈ 25-35 ppm (singlet): A single resonance is expected due to the chemical equivalence of the two phosphorus atoms. The chemical shift is typical for alkylphosphonic acids.[2] In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions typical of phosphonic acids.

-

2500-3300 cm⁻¹ (very broad): Strong and very broad absorption due to the O-H stretching of the hydrogen-bonded phosphonic acid groups.

-

~1200 cm⁻¹ (strong): The characteristic P=O (phosphoryl) stretching vibration.

-

950-1100 cm⁻¹ (strong, complex): A series of strong bands corresponding to the P-O-(H) stretching vibrations.

Applications

The unique properties of this compound make it a valuable compound in several industrial applications, primarily related to its interaction with metal surfaces and ions.

Corrosion and Scale Inhibition

One of the primary uses of this compound is as a corrosion and scale inhibitor in water treatment systems and protective coatings.[5]

-

Mechanism of Action: As a corrosion inhibitor, the phosphonic acid groups strongly adsorb onto metal oxide surfaces (e.g., on steel). This forms a densely packed, self-assembled monolayer. The hydrophobic butyl chains then orient away from the surface, creating a protective barrier that repels water and corrosive ions.

-

As a scale inhibitor, it functions by chelating divalent and trivalent metal cations such as Ca²⁺, Mg²⁺, and Fe³⁺ that are responsible for the formation of insoluble mineral scales. This sequestration prevents the precipitation and buildup of scale on surfaces.[5]

Materials Science and Nanotechnology

The strong binding affinity of the phosphonate group for metal oxide surfaces makes it an excellent surface modifier and linker molecule in materials science.

-

Surface Functionalization: It can be used to functionalize the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄) to improve their dispersion in various solvents or polymer matrices.

-

Self-Assembled Monolayers (SAMs): It can form well-ordered SAMs on various substrates, which can be used to tailor surface properties like wettability and adhesion.

-

Capping Agent: In the synthesis of colloidal quantum dots, it can act as a capping agent to control particle growth and provide surface passivation, which is crucial for achieving high quantum yields.[1]

Potential in Drug Development

While no specific biological activity has been reported for this compound itself, the broader class of bisphosphonates is of significant interest in medicine. They are known pyrophosphate analogs and can act as inhibitors for enzymes that process phosphate-containing substrates. For instance, nitrogen-containing bisphosphonates are potent drugs for treating bone disorders like osteoporosis. Although this compound lacks the typical pharmacophore for anti-resorptive activity (e.g., a hydroxyl group at C1 or a basic nitrogen in a side chain), its structure could serve as a scaffold for the design of new enzyme inhibitors.[6]

Safety and Handling

This compound is classified as a corrosive substance.[1]

-

Hazards: Causes severe skin burns and eye damage. May be corrosive to metals.[1]

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and face shield). Avoid breathing dust.[1]

-

Storage: Store in a cool, dry, and locked place in a tightly closed, corrosion-resistant container.[1]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical advice.[1]

Conclusion

This compound is a versatile and functionally important molecule. Its well-defined structure, characterized by two terminal phosphonic acid groups on a flexible butyl chain, underpins its utility as a powerful chelating agent, surface modifier, and corrosion inhibitor. The established synthetic routes, primarily through the Michaelis-Arbuzov and McKenna reactions, allow for its efficient preparation. While its direct biological applications have not been extensively explored, its role in materials science and industrial processes is well-documented and continues to be an area of active interest. This guide has provided the core technical information necessary for researchers and professionals to understand and effectively utilize this compound in their work.

References

- 1. Crystal Engineering mit Alkan-α,ω-diphosphonsäuren unterschiedlicher Kettenlänge [docserv.uni-duesseldorf.de]

- 2. 4671-77-6 Cas No. | Butane-1,4-diphosphonic acid | Apollo [store.apolloscientific.co.uk]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,4-Butanediphosphonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 1,4-Butanediphosphonic Acid

1,4-Butanediphosphonic acid is a member of the bisphosphonate family, a class of compounds of significant interest in medicinal chemistry and materials science. Structurally analogous to pyrophosphate, bisphosphonates are characterized by a P-C-P backbone, which imparts high resistance to enzymatic hydrolysis compared to the P-O-P bond in their inorganic counterparts.[1][2] This stability is crucial for their application as therapeutic agents, particularly in bone-related disorders like osteoporosis, where they inhibit bone resorption.[3][4][5] Beyond medicine, their strong chelating properties make them valuable as scale and corrosion inhibitors and as building blocks for inorganic frameworks.[6][7] A thorough understanding of the synthetic mechanisms leading to 1,4-butanediphosphonic acid is therefore paramount for researchers aiming to innovate in these fields, enabling the design of novel analogues and the optimization of production processes. This guide provides a detailed exploration of the core synthetic pathways, focusing on the mechanistic underpinnings and practical considerations that govern experimental success.

Part 1: The Michaelis-Arbuzov Reaction: The Cornerstone of C-P Bond Formation

The most reliable and widely employed route to 1,4-butanediphosphonic acid relies on the venerable Michaelis-Arbuzov reaction. Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is the quintessential method for forming carbon-phosphorus bonds.[8][9][10] The overall strategy involves a two-stage process: first, the formation of a tetraalkyl 1,4-butanediphosphonate ester via the Michaelis-Arbuzov reaction, followed by the hydrolysis of the ester groups to yield the final diacid.

Core Mechanism: A Double SN2 Cascade

The synthesis begins with the reaction of a 1,4-dihalobutane with a trialkyl phosphite. The mechanism is a sequence of two bimolecular nucleophilic substitution (SN2) reactions for each phosphonate group formed.[8][11]

-

Step 1: Phosphonium Salt Formation. The reaction initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the trialkyl phosphite onto one of the electrophilic terminal carbons of the 1,4-dihalobutane. This SN2 displacement of a halide ion generates a quasi-phosphonium salt intermediate.[12][13]

-

Step 2: Dealkylation. The displaced halide anion, now a potent nucleophile, attacks one of the electrophilic carbons of the phosphite's ester groups. In a second SN2 reaction, this leads to the cleavage of a C-O bond, forming the stable pentavalent phosphonate ester and a new alkyl halide byproduct.[8][9]

This entire sequence occurs at both ends of the butane chain to yield the target tetraalkyl 1,4-butanediphosphonate.

Caption: Michaelis-Arbuzov reaction pathway for diphosphonate synthesis.

Causality Behind Experimental Choices

The efficiency and yield of the Michaelis-Arbuzov reaction are highly dependent on the judicious selection of reactants and conditions.

-

Choice of Halide (X): The reactivity of the 1,4-dihalobutane follows the established SN2 trend for leaving groups: I > Br > Cl.[9] While 1,4-diiodobutane is the most reactive, its cost and instability often make 1,4-dibromobutane the preferred substrate for laboratory and industrial synthesis, offering a good balance of reactivity and stability. 1,4-dichlorobutane can be used but typically requires harsher conditions (higher temperatures or longer reaction times) to achieve comparable yields.[14]

-

Choice of Phosphite Ester (R): The choice of trialkyl phosphite impacts both reactivity and purification. Triethyl phosphite is commonly used because the resulting ethyl halide byproduct (e.g., bromoethane) is volatile and can be easily removed from the reaction mixture by distillation, driving the equilibrium toward the products.[11][15] Trimethyl phosphite is also effective. Using phosphites with bulky alkyl groups can sterically hinder the reaction, while triaryl phosphites form stable phosphonium salts that may not undergo the dealkylation step without extreme thermal forcing.[8][9]

-

Reaction Temperature: The reaction typically requires heating, often in the range of 120-160 °C.[8] This thermal energy is necessary to overcome the activation energy for both SN2 steps and to facilitate the distillation of the alkyl halide byproduct. Modern variations may employ Lewis acid catalysts (e.g., ZnI₂, ZnBr₂) to enable the reaction at lower temperatures, which can be advantageous for substrates with heat-sensitive functional groups.[12][16]

| Substrate | Phosphite | Temperature (°C) | Typical Outcome | Reference |

| 1,4-Dibromobutane | Triethyl phosphite | 150-160 | Good to excellent yield | [17] |

| 1,4-Dichlorobutane | Triethyl phosphite | >160 or catalyzed | Slower reaction, requires forcing | [9][14] |

| 1,4-Dibromobutane | Trimethyl phosphite | 140-150 | Good yield, volatile byproduct | [11] |

Table 1: Comparison of Reactants and Conditions for the Michaelis-Arbuzov Synthesis.

Experimental Protocol: Synthesis of Tetraethyl 1,4-Butanediphosphonate

This protocol describes a representative procedure for the synthesis of the diphosphonate ester intermediate.

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser topped with a drying tube (e.g., CaCl₂), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to exclude moisture.

-

Reagents: Charge the flask with 1,4-dibromobutane (1.0 eq). Add triethyl phosphite (2.2 eq) to the dropping funnel. A slight excess of the phosphite ensures complete reaction of the dihalide.

-

Reaction: Heat the 1,4-dibromobutane to 150-155 °C using an oil bath. Add the triethyl phosphite dropwise to the stirred, hot dihalide over a period of 1-2 hours. The bromoethane byproduct will begin to distill off.

-

Completion: After the addition is complete, maintain the reaction mixture at reflux (approx. 155-160 °C) for an additional 2-3 hours to ensure the reaction goes to completion.

-

Purification: Cool the reaction mixture to room temperature. The crude product, tetraethyl 1,4-butanediphosphonate, is purified by vacuum distillation to remove any unreacted starting materials and high-boiling impurities.

Part 2: The Final Transformation: Ester Hydrolysis to Diphosphonic Acid

The tetraalkyl 1,4-butanediphosphonate is a stable intermediate. To obtain the biologically active 1,4-butanediphosphonic acid, the four ester groups must be cleaved. This hydrolysis is a challenging but critical step.[18][19] Two primary methods are employed: harsh acid hydrolysis and the milder, more versatile McKenna reaction.[2]

Caption: Key hydrolysis pathways from phosphonate ester to phosphonic acid.

Method 1: Acid Hydrolysis

The most direct method involves refluxing the phosphonate ester with a concentrated strong acid, typically hydrochloric acid (HCl).[18] The mechanism proceeds via protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water, followed by cleavage of the alkyl-oxygen bond. This process is repeated until all four ester groups are removed.

Causality: This method is operationally simple but its harshness (prolonged heating in strong acid) can degrade sensitive molecules.[18] It is best suited for simple, robust alkylphosphonates. The high concentration of water and acid drives the equilibrium towards the final product.

Experimental Protocol: Acid Hydrolysis

-

Place the purified tetraethyl 1,4-butanediphosphonate (1.0 eq) in a round-bottom flask.

-

Add concentrated hydrochloric acid (37%, ~12 M) in large excess.

-

Heat the mixture to reflux (approx. 110 °C) with stirring for 12-24 hours.

-

After cooling, remove the water and excess HCl under reduced pressure (rotary evaporation).

-

The resulting crude solid or oil is often recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-butanediphosphonic acid.

Method 2: The McKenna Reaction (Dealkylation via Silyl Esters)

A significantly milder and often preferred alternative is the McKenna reaction, which uses bromotrimethylsilane (TMSBr).[1][2]

-

Silylation: TMSBr reacts with the phosphonate ester. The silicon atom is attacked by the phosphoryl oxygen, while the bromide ion attacks the ester's alkyl carbon in an SN2 fashion. This forms a volatile alkyl bromide and a bis(trimethylsilyl) phosphonate intermediate.

-

Hydrolysis/Methanolysis: This silyl ester intermediate is highly susceptible to hydrolysis. Simple addition of methanol or water rapidly cleaves the O-Si bond to yield the phosphonic acid and a volatile siloxane byproduct.

Causality: The high affinity of silicon for oxygen is the driving force for the initial cleavage. The reaction proceeds under neutral, often room-temperature conditions, making it ideal for substrates with acid-labile functional groups.[1]

Experimental Protocol: McKenna Dealkylation

-

Dissolve tetraethyl 1,4-butanediphosphonate (1.0 eq) in a dry, aprotic solvent like dichloromethane or acetonitrile under an inert atmosphere (e.g., Argon).

-

Cool the solution in an ice bath (0 °C).

-

Add bromotrimethylsilane (TMSBr) (at least 4.4 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Remove the solvent and excess TMSBr under vacuum.

-

To the residue, carefully add methanol. An exothermic reaction will occur. Stir for 1-2 hours to complete the hydrolysis.

-

Remove the methanol under vacuum to yield the crude 1,4-butanediphosphonic acid, which can then be purified by recrystallization.

Part 3: An Alternative Pathway: Free-Radical Hydrophosphonylation

While the Michaelis-Arbuzov reaction is dominant, an alternative approach for forming C-P bonds is the free-radical addition of a dialkyl phosphite (also known as a dialkyl H-phosphonate) across a carbon-carbon double bond.[20][21] This route could potentially synthesize 1,4-butanediphosphonic acid derivatives starting from an unsaturated precursor like 1,3-butadiene.

Mechanism: A Radical Chain Reaction

The reaction proceeds via a classic radical chain mechanism.[22][23]

-

Initiation: A radical initiator (e.g., benzoyl peroxide, AIBN, or UV light) abstracts the hydrogen atom from the dialkyl H-phosphonate, generating a phosphonyl radical ( (RO)₂P•=O ).[20][21]

-

Propagation: The electrophilic phosphonyl radical adds to one of the double bonds of the alkene. For terminal alkenes, this addition occurs at the terminal carbon, following an anti-Markovnikov selectivity, to produce the more stable secondary carbon-centered radical.[22][24]

-

Chain Transfer: The resulting carbon radical abstracts a hydrogen atom from another molecule of dialkyl H-phosphonate, yielding the final alkylphosphonate product and propagating the chain by generating a new phosphonyl radical.

Caption: General mechanism for free-radical hydrophosphonylation.

Applicability: While powerful, this method is less direct for synthesizing 1,4-butanediphosphonic acid compared to the Arbuzov approach. It would require a precursor like 1,3-butadiene, and controlling the double addition to yield the 1,4-disubstituted product over polymerization or mono-addition could be challenging.[23] However, it offers a complementary strategy for creating phosphonates where suitable alkene starting materials are more readily available than their dihalide counterparts.

Conclusion

The synthesis of 1,4-butanediphosphonic acid is a well-established process, primarily achieved through a robust two-stage sequence: a Michaelis-Arbuzov reaction to form a tetraalkyl diphosphonate ester, followed by ester hydrolysis. The choice between classic acid hydrolysis and the milder McKenna dealkylation for the final step is dictated by the overall chemical sensitivity of the molecule. Understanding the nuances of these mechanisms—from the SN2 cascade of the Arbuzov reaction to the radical chain of hydrophosphonylation—provides researchers with the essential knowledge to troubleshoot, optimize, and adapt these synthetic routes. This foundational expertise is critical for advancing the development of next-generation bisphosphonate drugs and functional materials.

References

- 1. Phosphonic acid: preparation and applications [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. 1,4-BUTANEDIPHOSPHONIC ACID-1g | Fondation Transplantation [fondationtransplantation.org]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Arbuzov Reaction [organic-chemistry.org]

- 14. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]

- 15. orgsyn.org [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. scholars.unh.edu [scholars.unh.edu]

- 18. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Probing the reactivity of H-phosphonate derivatives for the hydrophosphonylation of various alkenes and alkynes under free-radical conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. [PDF] Probing the reactivity of H-phosphonate derivatives for the hydrophosphonylation of various alkenes and alkynes under free-radical conditions | Semantic Scholar [semanticscholar.org]

- 22. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 23. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 24. Free-radical anti-Markovnikov hydroalkylation of unactivated alkenes with simple alkanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 1,4-Butylenediphosphonic Acid

Introduction

1,4-Butylenediphosphonic acid is an organophosphorus compound featuring a four-carbon aliphatic chain flanked by two phosphonic acid groups[1]. Its structure lends itself to applications in coordination chemistry as a bridging or crosslinking agent, in materials science for the formation of self-assembled monolayers, and as a precursor in the synthesis of more complex molecules[2]. For researchers in materials science and drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth technical overview of the core spectroscopic techniques required for the comprehensive characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Interrogation

The key to a thorough spectroscopic analysis lies in understanding how each technique interacts with different parts of the molecule. The diagram below illustrates the primary structural features of this compound and the corresponding spectroscopic methods used to probe them.

References

Theoretical properties of 1,4-Butylenediphosphonic acid

An In-depth Technical Guide on the Theoretical Properties of 1,4-Butylenediphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of organophosphorus chemistry, diphosphonic acids represent a class of compounds with remarkable versatility. Their ability to chelate metals, interact with mineral surfaces, and mimic biological phosphates has carved out significant roles in fields ranging from industrial water treatment to medicine. This guide focuses on a foundational member of this family: this compound. While simpler in structure than many of its nitrogen-containing bisphosphonate cousins used in blockbuster drugs, its theoretical properties provide a crucial framework for understanding the fundamental principles of bone targeting and phosphonate chemistry. This document serves as a technical primer, synthesizing core chemical principles with potential biomedical applications to inform and guide professionals in research and drug development.

Molecular Profile and Physicochemical Characteristics

This compound, also referred to as 1,4-butanediphosphonic acid, is an organic compound with the chemical formula C₄H₁₂O₆P₂[1][2]. Its structure is defined by a four-carbon (butane) backbone flanked at either end by a phosphonic acid group [-P(O)(OH)₂]. This seemingly simple arrangement is key to its functionality.

The molecule is typically a white to off-white crystalline solid, soluble in water and other organic solvents[2][3]. Its high water solubility is conferred by the four acidic protons of the two phosphonate groups, which can readily engage in hydrogen bonding.

Table 1: Core Physicochemical Properties

| Property | Data | Source(s) |

| IUPAC Name | Butane-1,4-diylbis(phosphonic acid) | [1] |

| CAS Number | 4671-77-6 | [3][4] |

| Molecular Formula | C₄H₁₂O₆P₂ | [1][2] |

| Molecular Weight | 218.08 g/mol | [1] |

| Physical Form | White to Almost white powder/crystalline solid | [3] |

| Melting Point | 218.0 to 223.0 °C | [3] |

| Solubility | Soluble in water | [2] |

Synthesis Pathway and Methodologies

The synthesis of this compound is typically achieved through a variation of the Michaelis-Arbuzov reaction, a classic and robust method for forming carbon-phosphorus bonds. The process generally involves two main stages: the formation of a phosphonate ester followed by its hydrolysis to the free acid.

A common approach involves reacting a 1,4-dihaloalkane, such as 1,4-dibromobutane, with a trialkyl phosphite. The resulting tetra-alkyl phosphonate ester is then hydrolyzed under acidic conditions to yield the final product. An alternative synthesis route involves the reaction of dimethyl phosphonic acid with 1,4-butanediol, followed by acid hydrolysis[2].

Below is a generalized workflow for the synthesis of this compound.

Caption: Generalized two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard organic synthesis principles for this class of compound.

-

Reaction Setup: A round-bottom flask is charged with 1,4-dibromobutane (1.0 eq) and an excess of triethyl phosphite (approx. 2.2 eq). The flask is fitted with a reflux condenser and placed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Michaelis-Arbuzov Reaction: The mixture is heated to reflux (typically >150°C) with vigorous stirring. The reaction is monitored for completion (e.g., by TLC or ³¹P NMR analysis of an aliquot) over several hours.

-

Intermediate Isolation: Upon completion, the reaction is cooled to room temperature. Excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure (vacuum distillation). The remaining crude oil is the tetraethyl 1,4-butylenediphosphonate intermediate.

-

Acid Hydrolysis: The crude ester is transferred to a new flask, and concentrated hydrochloric acid is added.

-

Hydrolysis Reaction: The mixture is heated to reflux for an extended period (typically 8-16 hours) to ensure complete cleavage of the four ethyl ester groups.

-

Product Isolation and Purification: The solution is cooled, and the solvent (water and excess HCl) is removed by rotary evaporation. The resulting crude solid is triturated with a solvent in which the product is insoluble (e.g., cold acetone) to remove organic impurities. The solid is collected by filtration, washed, and dried.

-

Final Purification (Optional): For high-purity material, the product can be recrystallized from hot water.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical methods (see Section 4.0).

Core Mechanism of Action and Applications in Drug Development

The primary interest in this compound for drug development stems from its identity as a simple bisphosphonate. Bisphosphonates are stable analogs of inorganic pyrophosphate and are renowned for their exceptionally high affinity for the bone mineral, hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂][5].

Bone Targeting and Anti-Resorptive Activity

The mechanism is twofold: physicochemical targeting and subsequent cellular effects.

-

Physicochemical Targeting: The two phosphonate groups on the molecule act as powerful bidentate ligands for the calcium ions on the surface of hydroxyapatite crystals. This strong binding anchors the molecule to the bone matrix with high selectivity[5]. The P-C-P backbone is resistant to enzymatic hydrolysis, unlike the P-O-P bond of pyrophosphate, ensuring a long residence time in the bone.

-

Cellular Mechanism: During bone remodeling, osteoclasts (the cells responsible for bone resorption) acidify the bone surface and break down the mineral matrix. As they do so, they endocytose the attached bisphosphonate molecules. For simple, non-nitrogenous bisphosphonates like this compound, the proposed intracellular mechanism involves metabolic disruption. They are metabolized into non-hydrolyzable ATP analogs that accumulate within the osteoclast, interfering with energy-dependent cellular processes and ultimately leading to osteoclast apoptosis. This reduces the rate of bone resorption.

It is critical to note that the potency of non-nitrogenous bisphosphonates is significantly lower than that of nitrogen-containing bisphosphonates (e.g., Alendronate, Zoledronic acid), which act by inhibiting the farnesyl pyrophosphate synthase enzyme in the mevalonate pathway.

Caption: Proposed mechanism of action for this compound in bone.

Applications as a Research Tool and Scaffolding

-

Scaffold for Drug Conjugates: The remarkable selectivity of bisphosphonates for bone can be exploited to deliver other therapeutic agents directly to the skeleton. This compound can serve as a simple, non-potent "bone hook" or scaffold to which other drugs (e.g., anti-inflammatory agents, chemotherapy drugs) can be attached, potentially reducing systemic toxicity and increasing local efficacy[5].

-

Coordination Chemistry: Its use as a bridging or crosslinking ligand in coordination chemistry is also noted, which can be applied in the development of novel materials or metal-based therapeutics[6].

Recommended Analytical Methods for Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized this compound. A multi-technique approach is recommended.

Table 2: Key Analytical & Spectroscopic Techniques

| Technique | Purpose | Expected Outcome for this compound |

| ³¹P NMR | Confirms the presence and chemical environment of the phosphorus atoms. Provides information on C-P bond formation. | A single signal (or simple multiplet) in the phosphonate region of the spectrum, confirming a symmetric molecule. |

| ¹H NMR | Elucidates the structure of the butyl carbon backbone. | Two distinct multiplets corresponding to the α- and β-methylene protons relative to the phosphorus atoms. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Two signals corresponding to the two unique carbons in the symmetric butane chain. |

| Mass Spectrometry (MS) | Determines the exact molecular weight and provides fragmentation data to confirm the structure. | A molecular ion peak corresponding to the calculated mass of C₄H₁₂O₆P₂. |

| FTIR Spectroscopy | Identifies key functional groups present in the molecule. | Broad O-H stretch from the phosphonic acid groups, a strong P=O stretch, and C-H stretching and bending vibrations. |

Conclusion and Future Outlook

This compound represents a foundational molecule for exploring the chemistry and biology of phosphonates. Its straightforward synthesis and inherent bone-seeking properties make it an invaluable tool for fundamental research. While its low anti-resorptive potency precludes its direct use as a primary therapeutic for osteoporosis, its true value in modern drug development lies in its potential as a minimalistic, yet effective, bone-targeting vector. Future research will likely focus on leveraging this simple scaffold to create sophisticated bone-targeted drug conjugates, thereby delivering potent therapeutic payloads with high precision and minimal off-target effects. Its theoretical properties provide a clear and robust starting point for these innovative endeavors.

References

An In-Depth Technical Guide to 1,4-Butylenediphosphonic Acid: Synthesis, Characterization, and Applications in Industrial Water Treatment

Foreword: The Unseen Workhorse of Industrial Water Systems

In the intricate network of industrial processes, the silent battle against corrosion and scale formation is relentless. The economic and operational ramifications of unchecked mineral deposition and metallic degradation are substantial, necessitating robust and efficient chemical interventions. Among the arsenal of molecules deployed in this ongoing struggle, phosphonates have carved out a significant niche. This technical guide delves into the core scientific principles of a particularly effective, yet often overlooked, member of this class: 1,4-Butylenediphosphonic acid.

This document is intended for researchers, chemists, and professionals in the fields of drug development, materials science, and industrial water treatment. It aims to provide a comprehensive understanding of this compound, from its molecular architecture to its practical applications, grounded in established scientific principles and field-proven insights. We will explore its synthesis, delve into its analytical characterization, and elucidate its mechanisms of action as a potent corrosion and scale inhibitor.

Molecular Profile of this compound

This compound is an organophosphorus compound characterized by a four-carbon (butylene) backbone flanked by two phosphonic acid groups. This seemingly simple structure belies a unique combination of properties that make it highly effective in various industrial applications.

Chemical Formula and Molecular Weight

The fundamental identity of a chemical compound is encapsulated in its formula and molecular weight. For this compound, these are:

| Property | Value | Source |

| Chemical Formula | C4H12O6P2 | --INVALID-LINK--[1] |

| Molecular Weight | 218.08 g/mol | --INVALID-LINK--[1] |

These basic parameters are the foundation for all stoichiometric calculations in its synthesis and application.

Structural Representation

The arrangement of atoms within the molecule dictates its chemical behavior. The two phosphonic acid groups provide strong metal-chelating properties, while the flexible butyl chain allows for effective surface adsorption.

Caption: 2D Structure of this compound.

Synthesis of this compound: A Mechanistic Approach

The industrial production of this compound is typically achieved through a two-step process involving the Michaelis-Arbuzov reaction followed by acid hydrolysis. This approach offers a reliable and scalable route to the target molecule.

Step 1: The Michaelis-Arbuzov Reaction

The cornerstone of carbon-phosphorus bond formation, the Michaelis-Arbuzov reaction, is employed to create the phosphonate ester precursor. In this reaction, a trialkyl phosphite, such as triethyl phosphite, is reacted with a 1,4-dihaloalkane, typically 1,4-dibromobutane.

The reaction proceeds via an SN2 mechanism where the nucleophilic phosphorus atom of the trialkyl phosphite attacks one of the electrophilic carbon atoms of the 1,4-dihaloalkane. This is followed by the dealkylation of the resulting phosphonium salt intermediate by the displaced halide ion to yield the tetraalkyl 1,4-butanediylbis(phosphonate).

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of Tetraethyl 1,4-butanediylbis(phosphonate)

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen to maintain an inert atmosphere.

-

Reagents: Triethyl phosphite is added to the flask. 1,4-dibromobutane is charged into the dropping funnel.

-

Reaction Execution: The triethyl phosphite is heated. 1,4-dibromobutane is added dropwise to the heated triethyl phosphite with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of ethyl bromide evolution.

-

Workup and Purification: After the reaction is complete, the excess triethyl phosphite is removed under reduced pressure. The resulting crude tetraethyl 1,4-butanediylbis(phosphonate) is then purified by vacuum distillation.

Step 2: Acid Hydrolysis

The phosphonate ester is then hydrolyzed to the final phosphonic acid. This is typically achieved by refluxing the ester with a strong acid, such as concentrated hydrochloric acid.[2][3] The acid catalyzes the cleavage of the ethyl-oxygen bond, liberating ethanol and yielding the desired this compound.

Experimental Protocol: Hydrolysis of Tetraethyl 1,4-butanediylbis(phosphonate)

-

Reaction Setup: The purified tetraethyl 1,4-butanediylbis(phosphonate) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reagents: Concentrated hydrochloric acid is added to the flask.

-

Reaction Execution: The mixture is heated to reflux and maintained at this temperature for several hours.

-

Workup and Isolation: After cooling, the solvent and volatile byproducts are removed under reduced pressure. The resulting solid is then recrystallized from an appropriate solvent system, such as a water/ethanol mixture, to yield pure this compound as a white crystalline solid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the butyl chain. The protons adjacent to the phosphorus atoms will exhibit coupling to the ³¹P nuclei, resulting in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two chemically distinct types of carbon atoms in the butyl chain. The carbons directly bonded to phosphorus will show coupling to ³¹P.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. A single resonance is expected for the two equivalent phosphorus atoms in this compound, with its chemical shift being indicative of the phosphonic acid group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:

| Wavenumber (cm⁻¹) | Vibration |

| ~2900-3000 | C-H stretching |

| ~2500-3000 (broad) | O-H stretching (of the P-OH groups) |

| ~1200 | P=O stretching |

| ~900-1000 | P-O-H bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragment ions resulting from the cleavage of the butyl chain and the loss of hydroxyl groups.

Applications in Industrial Water Treatment

The primary industrial application of this compound is as a corrosion and scale inhibitor in cooling water systems, boilers, and oilfield water injection systems.[4] Its efficacy stems from its ability to interact with both metal surfaces and mineral scale precursors.

Corrosion Inhibition

This compound functions as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.

Mechanism of Action:

-

Adsorption: The phosphonic acid groups have a strong affinity for metal surfaces, particularly iron oxides. The molecule adsorbs onto the metal surface, forming a protective film.

-

Film Formation: This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive aqueous environment.

-

Chelation: The phosphonate groups can chelate metal ions on the surface, forming a stable, insoluble complex that further reinforces the protective layer.

References

Solubility of 1,4-Butylenediphosphonic acid in different solvents

An In-Depth Technical Guide to the Solubility of 1,4-Butanediphosphonic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 1,4-Butanediphosphonic Acid: A Molecule of Interest

1,4-Butanediphosphonic acid (also known as tetramethylene-1,4-bis(phosphonic acid)) is an organophosphorus compound with the chemical formula C4H12O6P2.[1] It features two highly polar phosphonic acid groups at either end of a four-carbon alkyl chain. This bifunctional nature makes it a subject of interest in various applications, including as a scale and corrosion inhibitor in water treatment, an electroplating additive, and a bridging ligand in the formation of inorganic frameworks.[1] In the realm of drug development, understanding the solubility of such molecules is paramount, as it directly impacts formulation, bioavailability, and efficacy.

This guide provides a deep dive into the solubility characteristics of 1,4-butanediphosphonic acid. We will first explore the theoretical underpinnings of its solubility based on its molecular structure. Subsequently, a detailed, step-by-step experimental protocol for determining its solubility in various solvents is provided, enabling researchers to generate their own high-quality data.

Theoretical Framework for the Solubility of 1,4-Butanediphosphonic Acid

The solubility of a compound is governed by the interplay of its own intermolecular forces and its interactions with the solvent molecules. For 1,4-butanediphosphonic acid, its solubility profile is primarily dictated by the strong polarity of the phosphonic acid groups and the non-polar nature of the butyl backbone.

The Role of the Phosphonic Acid Groups:

The phosphonic acid moiety (-PO(OH)2) is highly polar and capable of acting as both a hydrogen bond donor (from the P-OH groups) and a hydrogen bond acceptor (at the phosphoryl oxygen).[2][3] The presence of two such groups at either end of the molecule dominates its character, making it a highly polar compound. Due to this high polarity, phosphonic acids are generally difficult to purify by conventional chromatography on silica gel and often require highly polar eluents.[2][3] This inherent polarity suggests a strong affinity for polar solvents.

The Influence of the Butyl Chain:

The four-carbon chain connecting the two phosphonic acid groups is a non-polar, hydrophobic segment. In general, for a homologous series of compounds, increasing the length of the alkyl chain leads to a decrease in water solubility due to the larger hydrophobic portion.[4][5] While the butyl chain in 1,4-butanediphosphonic acid is relatively short, it will still contribute to some hydrophobic character, potentially influencing its solubility in highly polar versus moderately polar solvents.

Expected Solubility Profile (Qualitative):

Based on the molecular structure, we can predict the following general solubility trends for 1,4-butanediphosphonic acid:

-

High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be excellent solvents for 1,4-butanediphosphonic acid. These solvents can engage in extensive hydrogen bonding with the phosphonic acid groups, effectively solvating the molecule. It is qualitatively described as being soluble in water.[1][6]

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are polar but lack the ability to donate hydrogen bonds. While they can act as hydrogen bond acceptors, the solvation of the acidic protons of the phosphonic acid groups will be less effective than in protic solvents.

-

Very Low to Insoluble in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents for 1,4-butanediphosphonic acid. The energy required to break the strong intermolecular hydrogen bonds between the phosphonic acid molecules would not be compensated by the weak van der Waals interactions with the non-polar solvent molecules.

Standardized Experimental Protocol for Solubility Determination: The Gravimetric Shake-Flask Method

The "gold-standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[7] This method involves creating a saturated solution of the compound in the solvent of interest and then accurately measuring the concentration of the dissolved solute. The following protocol is a detailed, step-by-step guide for determining the solubility of 1,4-butanediphosphonic acid using a gravimetric approach.

Principle of the Method

A saturated solution is prepared by agitating an excess of the solid solute (1,4-butanediphosphonic acid) in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. A known volume or mass of the saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solid solute allows for the calculation of the solubility.

Materials and Apparatus

-

1,4-Butanediphosphonic acid (high purity)

-

Solvents of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Conical flasks or vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Pre-weighed evaporating dishes or vials

-

Drying oven

-

Desiccator

Step-by-Step Experimental Procedure

-

Preparation of the Slurry:

-

Add an excess amount of 1,4-butanediphosphonic acid to a conical flask or vial. The excess solid is crucial to ensure that the solution remains saturated throughout the experiment.

-

Add a known volume or mass of the desired solvent to the flask.

-

-

Equilibration:

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature.

-

Agitate the slurry for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the measured solubility remains constant.

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is reached, allow the flask to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the undissolved solid at the bottom of the flask.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step removes any fine, suspended solid particles.

-

-

Gravimetric Analysis:

-

Immediately weigh the evaporating dish containing the known volume of the saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the 1,4-butanediphosphonic acid (a temperature below its melting point of 219-221 °C is recommended, for example, 80-100 °C).

-

Dry the sample to a constant weight. This is achieved by repeatedly drying for a set period (e.g., 1-2 hours), cooling to room temperature in a desiccator, and weighing. The process is complete when two consecutive weighings are within an acceptable tolerance (e.g., ± 0.2 mg).

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units. A common expression is grams of solute per 100 mL of solvent.

-

Mass of dissolved solute: (Weight of dish + dry solid) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solid)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

-

Self-Validation and Trustworthiness

To ensure the reliability of the results, the following practices are essential:

-

Purity of Materials: The purity of both the 1,4-butanediphosphonic acid and the solvents should be high, as impurities can significantly affect solubility.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the equilibration and sampling process, as solubility is highly temperature-dependent.

-

Equilibrium Confirmation: As mentioned, perform kinetic studies to confirm that equilibrium has been reached.

-

Replicates: Conduct each solubility measurement in triplicate to assess the precision of the results and identify any outliers.

-

Solid Phase Analysis: After the experiment, it can be beneficial to analyze the remaining solid to ensure that no phase transition or solvate formation has occurred during the equilibration process.

Data Presentation

The experimentally determined solubility data for 1,4-butanediphosphonic acid should be presented in a clear and organized manner. The following table provides a template for recording your results.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) ± SD | Solubility ( g/100 mL solvent) ± SD | Molar Solubility (mol/L) ± SD |

| Water | 25 | Experimental Value | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value | Experimental Value |

SD: Standard Deviation from replicate measurements.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric shake-flask method for determining the solubility of 1,4-butanediphosphonic acid.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Influence of alkyl chain length on the structure of dialkyldithiophosphinic acid self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of 1,4-Butylenediphosphonic Acid: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butylenediphosphonic acid is a molecule of significant interest in coordination chemistry and materials science, where it serves as a versatile bridging or crosslinking agent.[1] Its thermal stability is a critical parameter influencing its application in high-temperature processes and the long-term stability of the resulting materials. This in-depth technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound. In the absence of extensive specific literature on this compound, this guide establishes a predictive framework based on the known thermal decomposition of analogous phosphonic acids. It details the essential analytical techniques for characterization, proposes a hypothetical decomposition pathway, and offers robust experimental protocols for researchers.

Introduction: The Significance of Thermal Stability in Phosphonic Acids

Phosphonic acids and their derivatives are a cornerstone in various scientific and industrial domains, including pharmaceuticals, water treatment, and materials science. Their ability to form stable complexes with metal ions and their strong adsorption onto surfaces are pivotal to their functionality. The thermal stability of these compounds is a crucial determinant of their processing conditions and the operational limits of the materials into which they are incorporated. Understanding the thermal decomposition of this compound is therefore essential for predicting its behavior in applications such as the synthesis of metal-organic frameworks (MOFs), surface modification of nanoparticles, and the development of flame-retardant materials.

This guide will navigate the current understanding of phosphonic acid thermal decomposition and provide a practical, methodological approach for the detailed characterization of this compound.

Analytical Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is imperative for a thorough understanding of the thermal decomposition of this compound. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques such as TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) provides a comprehensive picture of the decomposition process.

Thermogravimetric Analysis (TGA)

TGA is the foundational technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting TGA curve provides critical information on the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is crucial for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these processes.

Evolved Gas Analysis (EGA): TGA-FTIR and Pyrolysis-GC/MS

Identifying the volatile products evolved during decomposition is key to elucidating the decomposition mechanism.

-

TGA-FTIR: This hyphenated technique involves passing the gaseous decomposition products from the TGA furnace into an FTIR spectrometer. The real-time infrared spectra of the evolved gases allow for the identification of functional groups and, in many cases, the specific chemical compounds being released.[2][3][4]

-

Pyrolysis-GC/MS: In this method, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[1][5][6][7][8] This technique is particularly powerful for identifying complex mixtures of decomposition products.

Experimental Protocols

The following protocols provide a standardized approach for the thermal analysis of this compound.

TGA/DSC Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards. Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a clean, tared TGA/DSC pan (e.g., alumina or platinum).

-

Atmosphere: Use a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the percentage of mass loss at each step. For DSC, identify the peak temperatures of endothermic and exothermic events.

TGA-FTIR Protocol

-

Instrument Setup: Couple the gas outlet of the TGA to the gas cell of the FTIR spectrometer using a heated transfer line (maintained at ~250 °C to prevent condensation of evolved products).

-

TGA Method: Follow the TGA protocol outlined in section 3.1.

-

FTIR Data Collection: Continuously collect FTIR spectra of the evolved gases throughout the TGA run.

-

Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA data.

Pyrolysis-GC/MS Protocol

-

Sample Preparation: Place a small amount (~0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point within the main decomposition region identified by TGA (e.g., 600 °C).

-

Use a rapid heating rate.

-

-

GC Separation:

-

Column: Use a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to separate the volatile products.

-

-

MS Detection:

-

Ionization Mode: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Thermal Decomposition of Structurally Related Phosphonic Acids: A Comparative Analysis

While specific data for this compound is scarce, the thermal behavior of other phosphonic acids provides valuable insights. The decomposition of phosphonic acids generally proceeds through dehydration and the cleavage of C-P bonds.

For instance, the thermal decomposition of amino trimethylene phosphonic acid (ATMP) and 1-hydroxy ethylidene-1,1-diphosphonic acid (HEDP) has been studied, revealing that their decomposition pathways are related to their synthesis mechanisms.[9] These studies utilized techniques such as TGA-FTIR and pyrolysis-GC/MS to identify decomposition products.[9] The decomposition of organophosphorus esters often initiates with the elimination of a phosphorus acid.[10]

Proposed Hypothetical Decomposition Pathway for this compound

Based on the fundamental principles of phosphonic acid chemistry and the decomposition mechanisms of analogous compounds, a hypothetical decomposition pathway for this compound is proposed below. This pathway should be considered a theoretical framework to guide the interpretation of experimental data.

The decomposition is likely to proceed in a multi-step process:

Step 1: Intermolecular Dehydration (Anhydride Formation)

At elevated temperatures, the initial step is expected to be the intermolecular dehydration of the phosphonic acid groups to form pyrophosphonic acid linkages. This process would result in the release of water molecules.

Step 2: C-P Bond Cleavage and Rearrangement

Further heating is anticipated to induce the cleavage of the carbon-phosphorus bonds. This homolytic or heterolytic cleavage would likely lead to the formation of various phosphorus-containing species and organic fragments. The butane backbone could undergo rearrangements, cyclization, or fragmentation.

Step 3: Formation of Volatile Products and Polyphosphoric Acid Residue

The organic fragments generated in Step 2 would likely be volatile hydrocarbons, such as butene or butadiene, which could be detected by EGA techniques. The phosphorus-containing moieties are expected to condense into a non-volatile residue of polyphosphoric acids.

The following table summarizes the anticipated decomposition products:

| Anticipated Decomposition Product | Analytical Technique for Detection |

| Water (H₂O) | TGA-FTIR |

| Butene (C₄H₈) / Butadiene (C₄H₆) | Pyrolysis-GC/MS, TGA-FTIR |

| Phosphorous Acid (H₃PO₃) | Evolved gas analysis (as degradation products) |

| Polyphosphoric Acid Residue | TGA (as final mass), XPS/Solid-State NMR of residue |

Data Visualization

Experimental Workflow

Caption: Workflow for the comprehensive thermal analysis of this compound.

Hypothetical Decomposition Pathway

Caption: A proposed hypothetical thermal decomposition pathway for this compound.

Conclusion and Future Outlook

The thermal stability and decomposition of this compound are critical parameters for its effective application. While direct experimental data in the public domain is limited, a robust understanding can be built through a systematic analytical approach. This guide has outlined the essential techniques, provided detailed experimental protocols, and proposed a hypothetical decomposition pathway based on the known chemistry of related phosphonic acids.

Future research should focus on executing these experimental protocols to generate concrete data for this compound. The elucidation of its precise decomposition mechanism and the identification of its decomposition products will enable the optimization of its use in various high-temperature applications and contribute to the rational design of new materials with enhanced thermal stability.

References

- 1. docta.ucm.es [docta.ucm.es]

- 2. researchgate.net [researchgate.net]

- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Survival and Energy Producing Strategies of Alkane Degraders Under Extreme Conditions and Their Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

An In-depth Technical Guide to the Acidity and pKa Values of 1,4-Butylenediphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonic acids are a class of organophosphorus compounds characterized by a C-PO(OH)₂ functional group. Their structural analogy to carboxylic acids, but with distinct physicochemical properties, has made them invaluable in medicinal chemistry and materials science.[1] Notably, phosphonic acids are typically more acidic than their carboxylic acid counterparts, a property that influences their interaction with biological targets and materials.[1] This guide provides a detailed exploration of the acidity and pKa values of a specific member of this class, 1,4-butylenediphosphonic acid, a molecule with two phosphonic acid groups separated by a flexible four-carbon chain. Understanding its ionization behavior is crucial for its application in areas such as drug delivery, bone targeting, and the formation of self-assembled monolayers.

The Structure of this compound

This compound (PubChem CID: 437082) possesses the chemical formula C₄H₁₂O₆P₂.[2] Its structure consists of a central butane chain with a phosphonic acid group at each terminus. The flexible nature of the butyl linker allows for a range of conformations in solution, which can influence the intramolecular interactions between the two acidic moieties.

The key structural features relevant to its acidity are the two phosphonic acid groups. Each group contains two acidic protons, making this compound a tetraprotic acid. The deprotonation occurs in a stepwise manner, with each step characterized by a specific acid dissociation constant (pKa).

Acidity and pKa Values of this compound

Phosphonic acids are known to be significantly more acidic in their first dissociation than carboxylic acids. The pKa1 values for heterocyclic phosphonic acids are generally 2 to 3 log units lower than for the corresponding carboxylic acids.[1]

Estimated pKa Values:

Based on data for similar short-chain alkane-diphosphonic acids, the pKa values for this compound can be approximated as follows:

| Dissociation Step | Estimated pKa | Description |

| pKa1 | ~2-3 | First deprotonation of one phosphonic acid group |

| pKa2 | ~3-4 | Second deprotonation of the other phosphonic acid group |

| pKa3 | ~7-8 | Third deprotonation, forming the dianion |

| pKa4 | ~8-9 | Fourth deprotonation, forming the tetraanion |

These are estimated values and should be confirmed by experimental determination.

The first two deprotonations (pKa1 and pKa2) are expected to be relatively strong due to the electron-withdrawing nature of the phosphonic acid group. The subsequent deprotonations (pKa3 and pKa4) are significantly weaker as they involve the removal of a proton from an already negatively charged species. The proximity of the two phosphonic acid groups, mediated by the flexible butyl chain, will also influence the pKa values through electrostatic interactions.

Stepwise Deprotonation Pathway

The following diagram illustrates the sequential loss of protons from this compound.

Caption: Stepwise deprotonation of this compound (H₄L).

Experimental Determination of pKa Values

The pKa values of this compound can be accurately determined using several analytical techniques. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common and reliable methods.

Potentiometric Titration Protocol

Potentiometric titration is a highly accurate method for determining the pKa values of acids and bases. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a pH meter.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Standardization of the Titrant: Prepare a standard solution of a strong base, typically sodium hydroxide (NaOH), of a known concentration (e.g., 0.1 M). Standardize this solution against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Titration Setup:

-

Place the analyte solution in a beaker with a magnetic stir bar.

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Use a burette to accurately dispense the standardized NaOH solution into the beaker.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add small, precise increments of the NaOH solution (e.g., 0.1 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence points, where the moles of added base equal the moles of acidic protons, will appear as inflection points on the curve. For a tetraprotic acid, four equivalence points are expected.

-

The pKa values can be determined from the half-equivalence points. For example, pKa1 is the pH at which half of the first mole of protons has been neutralized.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a tetraprotic acid whose ionization behavior is central to its functionality in various scientific and industrial applications. While specific experimental pKa values are not widely published, estimations based on related compounds suggest a stepwise deprotonation with two relatively strong and two weaker acidic dissociations. The detailed experimental protocol for potentiometric titration provided in this guide offers a robust method for the precise determination of these crucial physicochemical parameters. Accurate knowledge of the pKa values of this compound is essential for researchers and professionals seeking to harness its unique properties in drug development and materials science.

References

Methodological & Application

Synthesis of 1,4-Butylenediphosphonic acid experimental protocol

An In-Depth Technical Guide to the Synthesis of 1,4-Butylenediphosphonic Acid

Authored by a Senior Application Scientist